3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile - 1242898-81-2

3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Catalog Number: EVT-1682091
CAS Number: 1242898-81-2
Molecular Formula: C16H14N4
Molecular Weight: 262.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the Pyrazole Ring: The pyrazole ring is typically constructed first, often through the reaction of a suitable 1,3-dicarbonyl compound (like ethyl acetoacetate) with phenylhydrazine. []
  • Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced via various methods. One common approach is the reaction of a pre-formed pyrazole derivative containing a suitable leaving group with pyrrole itself or a substituted pyrrole derivative. []
  • Further Functionalization: Depending on the desired target compound, additional synthetic steps can be incorporated to introduce various substituents at the 3 and 4 positions of the pyrazole ring. This can include reactions like alkylations, acylations, or formations of amides, among others. []
Molecular Structure Analysis
  • Planarity and Conformation: The planarity of the pyrazole and pyrrole rings and the overall conformation of the molecule can affect its binding affinity to target proteins. []
  • Substituent Effects: The nature and position of substituents on the pyrazole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby impacting its biological activity. []
  • Intermolecular Interactions: Analysis of crystal structures can reveal important intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the compound's solid-state properties and potentially its behavior in biological systems. []
Chemical Reactions Analysis
  • Hydrolysis: Esters at the 4-position can be hydrolyzed to yield the corresponding carboxylic acids, which can be further derivatized or utilized for conjugation with other molecules. []
  • Condensation Reactions: The aldehyde functionality at the 4-position can undergo condensation reactions with various amines or hydrazines to form imines or hydrazones, respectively. These reactions can be used to introduce diverse functionalities and potentially modulate pharmacological properties. [, ]
  • Cycloaddition Reactions: The presence of a nitrile group at the 4-position allows for further derivatization via cycloaddition reactions, leading to the formation of fused heterocyclic systems with potentially enhanced biological activity. []
Mechanism of Action
  • Cannabinoid Receptor Modulators: Certain derivatives have exhibited affinity for cannabinoid receptors, particularly the CB1 receptor, suggesting their potential use in treating conditions related to pain, appetite, and mood disorders. [, ]
  • Enzyme Inhibitors: Some derivatives have shown inhibitory activity against enzymes involved in various biological processes, making them potential candidates for developing drugs targeting cancer, infectious diseases, or other conditions. [, ]
  • DNA-binding Agents: Certain derivatives have demonstrated DNA-binding properties, suggesting their potential as anticancer agents by interfering with DNA replication and transcription. []

Ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound's crystal structure was determined by X-ray crystallography at 100 K.

3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound exhibits weak C—H⋯O interactions, forming dimers that associate into corrugated sheets through C—H⋯N interactions in its crystal structure.

1‐[2,6‐Di­chloro‐4‐(tri­fluoro­methyl)­phenyl]‐5‐(2,5‐dioxo‐2,5‐di­hydro‐1H‐pyrrol‐1‐yl)‐1H‐pyrazole‐3‐carbo­nitrile

  • Compound Description: This compound features a tricyclic imide structure with a U-shape, including a phenyl ring, a central pyrazole ring, and a dioxopyrrolidine ring.

1-Aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates

  • Compound Description: This class of compounds was synthesized from 5-(pyrrol-1-yl)pyrazole derivatives.

5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

  • Compound Description: This class of compounds was synthesized via a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides. The presence of the CN functional group was confirmed through IR and 13C NMR spectroscopy.

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound was synthesized from 3-amino-1H-pyrazole-4-carbonitrile and 2,4-pentanedione and readily converted into a variety of amido derivatives.

4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives

  • Compound Description: These imidazol-pyrazole hybrid compounds were synthesized using a base-catalyzed one-pot multi-component reaction and exhibited high biological activities.

(E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile (DK4023)

  • Compound Description: DK4023, a flavonoid derivative, displayed inhibitory effects on the motility and MMP2 and MMP9 expression of highly metastatic MDA-MB-231 breast cancer cells. It inhibited TNFα-induced motility and F-actin formation and suppressed TNFα-induced mRNA expression of MMP9 by downregulating the TNFα-ERK/EGR-1 signaling axis.

1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides

  • Compound Description: This series of compounds were synthesized and evaluated for their cannabinoid receptor (hCB1 and hCB2) affinity. Specific substitutions on the pyrazole and carboxamide moieties were found to influence receptor selectivity. For example, 2,4-dichlorophenyl or 2,4-difluorophenyl groups at position 1 and a 2,5-dimethylpyrrole moiety at position 5 of the pyrazole nucleus led to increased selectivity for hCB1. Conversely, the N-cyclohexyl group at the 3-carboxamide position, particularly with a 3,4-dichlorophenyl group at position 1, promoted hCB2 selectivity.

(E)-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}-3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole

  • Compound Description: This compound adopts an ‘extended’ conformation facilitated by an intramolecular N—H⋯O hydrogen bond. Its crystal structure shows the formation of inversion dimers through pairs of N—H⋯O and C—H⋯O hydrogen bonds, further associating into ribbons via C—H⋯O interactions.

1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

  • Compound Description: This compound was synthesized using a citric acid-catalyzed Paal-Knorr reaction. Its crystal structure, determined by X-ray crystallography, is characterized by weak interactions, primarily C-H...π connections contributing to hydrogen bond contacts. Supramolecular assembly is primarily governed by dispersion forces, which act in three dimensions to provide stability to the structure, as observed in TGA-DSC studies.

3-(Halophenyl)-1-phenyl-1H-pyrazoles

  • Compound Description: This series of novel compounds was synthesized and evaluated for antitumor activity against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid

  • Compound Description: A stability-indicating RP-HPLC method was developed and validated to analyze this compound and its impurities under different pH conditions.

(E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

  • Compound Description: This compound crystallizes with two molecules in the asymmetric unit, exhibiting similar conformations. Its crystal structure reveals the formation of tetramers through O—H⋯N hydrogen bonds, further associating into layers via C—H⋯π interactions.

1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide

  • Compound Description: The crystal structure of this compound was determined by X-ray crystallography at 296 K.

7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles

  • Compound Description: This class of compounds was synthesized with high regioselectivity through the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various cinnamonitriles and enaminones. Their structures were confirmed by analytical and spectral data, including single-crystal diffraction.

Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate

  • Compound Description: The crystal structure of this pyrazole derivative was determined by X-ray crystallography. The pyrazole ring exhibits specific dihedral angles with the phenyl and toluene rings, indicating its spatial orientation within the molecule.

3-(3,5-bis (tri fluoro methyl) phenyl)- 5-methyl-1-((1-methyl-1h-pyrrol-2-yl) methyl)-2-thioxoimidazolidin-4-one (3FL-M)

  • Compound Description: 3FL-M showed hepatoprotective effects against diethyl nitrosamine-induced liver injury in rats. It normalized liver enzymes and cytokine levels, demonstrating its potential as a therapeutic agent for liver injury.

2-(4-fluororphenyl)-5-(1-methylethyl)-N,3- diphenyl-1- [(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4- carboxamide ((+)-33)

  • Compound Description: This compound exhibited potent inhibitory activity against the enzyme HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Its potency was significantly higher than compactin, a known HMG-CoA reductase inhibitor.

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Compound Description: This chromeno[2,3-b]pyridine derivative was synthesized through a multicomponent reaction and characterized using various spectroscopic techniques.

3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

  • Compound Description: This compound's crystal structure shows the piperidine ring in a chair conformation and its crystal packing reveals the formation of sheets through N—H⋯O, N—H⋯N, and C—H⋯O interactions.

1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: The crystal structure of this compound, including its dimethylformamide solvate, was determined by X-ray crystallography.

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This heterocycle was synthesized through a condensation reaction between a pyrazole-4-carbaldehyde and a trichlorophenylhydrazine. Its structure was confirmed using X-ray diffraction and spectral analysis.

5-[4-(dimethylamino) phenyl]-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-1-carbothioamide and its Co(II) and Cu(II) Complexes

  • Compound Description: This study involved the synthesis and characterization of the title compound and its cobalt(II) and copper(II) complexes. The compounds were evaluated for their DNA-binding abilities and acetylcholinesterase (AChE) inhibitory effects. The copper(II) complex exhibited the highest binding affinity for DNA, and all compounds showed good inhibitory activity against AChE.

3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound crystallizes with two independent molecules in its asymmetric unit. The crystal structure reveals dimer formation through C—H...O hydrogen bonds.

1-phenyl-5-(3-aryltriaz-1-en-1-yl)-1Hpyrazole- 4-carbonitriles

  • Compound Description: This study investigated the unsuccessful cyclization of these compounds to pyrazolo[3,4-d][1,2,3]triazinimine derivatives using DFT calculations, revealing that the starting materials are thermodynamically more stable.

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

  • Compound Description: This fluorinated pyrazole derivative was synthesized via a two-step reaction involving pyrazoline formation followed by oxidative aromatization. Molecular docking studies revealed a strong binding affinity for the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT.

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential insecticides targeting the ryanodine receptor (RyR). Several compounds showed moderate to high insecticidal activity against the diamondback moth.

5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates

  • Compound Description: These regioisomeric pyrazole derivatives were synthesized and evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in parasite pyrimidine biosynthesis.

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes

  • Compound Description: This class of compounds was synthesized from 3-acetylchromen-2-ones through a multi-step reaction sequence.

3-Aryl-1-phenyl-1H-pyrazole-4-carbonitriles

  • Compound Description: This series of compounds was synthesized and screened for antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. Some derivatives exhibited significant antifungal activity against Candida albicans.

1-Aryl-1H-pyrazole-4-acetonitriles

  • Compound Description: This class of compounds, including 5-substituted derivatives, was synthesized from corresponding 1-aryl-1H-pyrazole-4-methanols.

1-((5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)methyl)-1,3-diphenylurea

  • Compound Description: The crystal structure of this compound was determined by X-ray crystallography.

Ethyl-5-amino-1-(ethyl-5H-1,2,4-triazino[5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of pyrazolo [3,4-d]pyrimidine derivatives.

Properties

CAS Number

1242898-81-2

Product Name

3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

IUPAC Name

3-ethyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

InChI

InChI=1S/C16H14N4/c1-2-15-14(12-17)16(19-10-6-7-11-19)20(18-15)13-8-4-3-5-9-13/h3-11H,2H2,1H3

InChI Key

QEDQTUGQJQSCMX-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N2C=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC1=NN(C(=C1C#N)N2C=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.